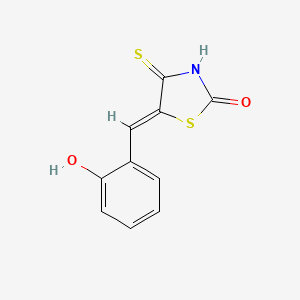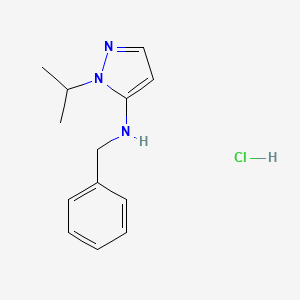![molecular formula C14H23N3O B12224123 2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B12224123.png)
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alcohols, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[(1-butan-2-ylpiperidin-3-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C14H23N3O/c1-3-12(2)17-9-4-6-13(10-17)11-18-14-15-7-5-8-16-14/h5,7-8,12-13H,3-4,6,9-11H2,1-2H3 |
InChI Key |
XXJIFBNHHCLLBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCCC(C1)COC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole](/img/structure/B12224055.png)


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12224074.png)
![Imidazo[1,5-a]pyridine-1-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12224079.png)

![6-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B12224085.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224089.png)
![1-(1-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride](/img/structure/B12224090.png)
![2-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12224093.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224102.png)


